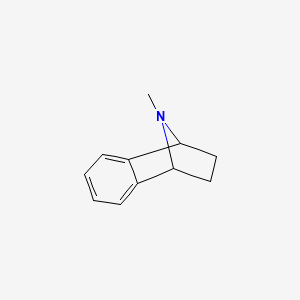
Naphthalen-1,4-imine, 1,2,3,4-tetrahydro-9-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Naphthalen-1,4-imine, 1,2,3,4-tetrahydro-9-methyl- is an organic compound with the molecular formula C₁₁H₁₃N and a molecular weight of 159.2276 g/mol . It is also known by other names such as N-Methyl-11-aza-tricyclo(6.2.1.0(2,7))undec-2,4,6-triene . This compound is characterized by its unique structure, which includes a naphthalene ring system with an imine group and a methyl substitution.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Naphthalen-1,4-imine, 1,2,3,4-tetrahydro-9-methyl- typically involves the condensation of a primary amine with an aldehyde or ketone under appropriate reaction conditions . One common method involves the use of 2-hydroxy-1-naphthaldehyde and 3-nitroaniline, which are refluxed in methanol to form the desired product . The reaction is usually carried out overnight, and the product is isolated by filtration and washing with methanol.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. similar compounds are often produced using large-scale condensation reactions in controlled environments to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Naphthalen-1,4-imine, 1,2,3,4-tetrahydro-9-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The compound can undergo substitution reactions, particularly at the imine group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields naphthoquinones, while reduction results in amines.
Scientific Research Applications
Naphthalen-1,4-imine, 1,2,3,4-tetrahydro-9-methyl- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of Naphthalen-1,4-imine, 1,2,3,4-tetrahydro-9-methyl- involves its interaction with molecular targets such as enzymes and receptors. The imine group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity . The compound’s effects are mediated through various biochemical pathways, depending on the specific target.
Comparison with Similar Compounds
Similar Compounds
Naphthalen-1,4-imine, 1,2,3,4-tetrahydro-: Similar structure but lacks the methyl substitution.
Naphthalene, 1,2,3,4-tetrahydro-5-methyl-: Similar structure with a different substitution pattern
Uniqueness
Naphthalen-1,4-imine, 1,2,3,4-tetrahydro-9-methyl- is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methyl group can affect the compound’s steric and electronic properties, making it distinct from other similar compounds.
Properties
CAS No. |
55257-99-3 |
|---|---|
Molecular Formula |
C11H13N |
Molecular Weight |
159.23 g/mol |
IUPAC Name |
11-methyl-11-azatricyclo[6.2.1.02,7]undeca-2,4,6-triene |
InChI |
InChI=1S/C11H13N/c1-12-10-6-7-11(12)9-5-3-2-4-8(9)10/h2-5,10-11H,6-7H2,1H3 |
InChI Key |
UWNOWNVIUHVGID-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2CCC1C3=CC=CC=C23 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















